molecular formula C9H6BrClS B2951648 7-Bromo-2-(chloromethyl)-1-benzothiophene CAS No. 1956376-38-7

7-Bromo-2-(chloromethyl)-1-benzothiophene

Cat. No. B2951648
CAS RN: 1956376-38-7
M. Wt: 261.56
InChI Key: PVIXHJLJTMDRHZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by mass spectrometry. Unfortunately, specific information about the molecular structure of “7-Bromo-2-(chloromethyl)-1-benzothiophene” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, density, melting point, boiling point, and solubility. Unfortunately, specific information about the physical and chemical properties of “7-Bromo-2-(chloromethyl)-1-benzothiophene” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, specific information about the safety and hazards of “7-Bromo-2-(chloromethyl)-1-benzothiophene” is not available .

Future Directions

The future directions in the study of a compound can include potential applications, areas of research interest, and opportunities for further investigation. Unfortunately, specific information about the future directions of “7-Bromo-2-(chloromethyl)-1-benzothiophene” is not available .

properties

IUPAC Name

7-bromo-2-(chloromethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXHJLJTMDRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(chloromethyl)-1-benzothiophene

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